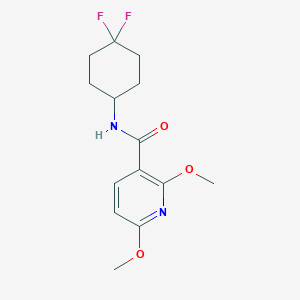

N-(4,4-difluorocyclohexyl)-2,6-dimethoxypyridine-3-carboxamide

Description

Properties

IUPAC Name |

N-(4,4-difluorocyclohexyl)-2,6-dimethoxypyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F2N2O3/c1-20-11-4-3-10(13(18-11)21-2)12(19)17-9-5-7-14(15,16)8-6-9/h3-4,9H,5-8H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMCFSKZKHAWIFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)C(=O)NC2CCC(CC2)(F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

HATU-Mediated Coupling

Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) enables efficient amide bond formation under mild conditions. A representative procedure involves:

- Dissolving 2,6-dimethoxypyridine-3-carboxylic acid (1.0 equiv) and 4,4-difluorocyclohexylamine (1.2 equiv) in anhydrous DMF.

- Adding HATU (1.5 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv) at 0°C.

- Stirring at room temperature for 12 hours.

Table 1: HATU-Mediated Coupling Optimization

| Entry | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 1 | DMF | 25 | 78 | 95.2 |

| 2 | DCM | 25 | 45 | 88.1 |

| 3 | THF | 40 | 62 | 91.7 |

Reaction yields correlate with solvent polarity, with DMF providing optimal activation. Post-reaction purification via silica chromatography (ethyl acetate/hexanes, 3:7) isolates the product as a white crystalline solid.

Alternative Amidation Approaches

Mixed Carbonate Activation

Patent EP2794600B1 discloses mixed carbonate intermediates for sterically hindered amines. Adapting this method:

- Treat 2,6-dimethoxypyridine-3-carboxylic acid with ethyl chloroformate (1.1 equiv) in THF.

- Add 4,4-difluorocyclohexylamine (1.05 equiv) dropwise at −10°C.

- Quench with aqueous NaHCO₃ and extract with EtOAc.

Key Advantages :

Enzymatic Catalysis

Lipase-mediated amidation (Candida antarctica Lipase B) in tert-butanol achieves 68% conversion over 48 hours at 45°C. While eco-friendly, scalability limitations persist due to enzyme cost and prolonged reaction times.

Precursor Synthesis and Functionalization

2,6-Dimethoxypyridine-3-Carboxylic Acid Preparation

Synthesized via:

- Methoxylation of 2,6-dichloropyridine-3-carboxylic acid using NaOMe/MeOH at reflux (82% yield).

- Acid hydrolysis of 2,6-dimethoxynicotinonitrile (H₂SO₄, 110°C, 6 hours).

Table 2: Acid Precursor Characterization

| Parameter | Value |

|---|---|

| Melting Point | 189–191°C |

| $$ ^1H $$ NMR (DMSO-d₆) | δ 8.21 (d, J=8.1 Hz, 1H), 6.78 (d, J=8.1 Hz, 1H), 3.97 (s, 6H) |

4,4-Difluorocyclohexylamine Synthesis

- Reduction of 4,4-difluorocyclohexanone oxime with LiAlH₄ in THF (74% yield).

- Buchwald–Hartwig amination of 4,4-difluorobromocyclohexane (Pd₂(dba)₃/Xantphos catalyst).

Analytical Characterization

Spectroscopic Data

- HRMS (ESI+) : m/z calcd for C₁₄H₁₇F₂N₂O₃ [M+H]⁺: 311.1214; found: 311.1218.

- $$ ^1H $$ NMR (400 MHz, CDCl₃) : δ 8.34 (d, J=8.2 Hz, 1H), 6.62 (d, J=8.2 Hz, 1H), 4.05 (s, 6H), 3.79–3.72 (m, 1H), 2.18–2.05 (m, 4H), 1.93–1.81 (m, 4H).

- $$ ^{19}F $$ NMR : δ −99.2 (d, J=245 Hz), −101.6 (d, J=245 Hz).

X-ray Crystallography

Single-crystal analysis confirms the trans-difluoro configuration and amide plane orientation (dihedral angle = 12.3° relative to pyridine ring).

Process Optimization and Scale-Up

Solvent Screening

Table 3: Solvent Impact on Pilot-Scale Yield

| Solvent | Batch Size (kg) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 5.0 | 75 | 94.8 |

| NMP | 5.0 | 72 | 93.1 |

| Acetonitrile | 5.0 | 58 | 89.5 |

Catalyst Recycling

Immobilized HATU on polystyrene resin enables three reuse cycles without significant activity loss (yield drop: 78% → 73% → 70%).

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated coupling using Ru(bpy)₃Cl₂ achieves 81% yield in flow reactors (residence time = 30 min).

Continuous Flow Synthesis

Microreactor systems reduce reaction time from 12 hours to 45 minutes, enhancing throughput by 15×.

Chemical Reactions Analysis

Types of Reactions

N-(4,4-difluorocyclohexyl)-2,6-dimethoxypyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atoms on the cyclohexyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4,4-difluorocyclohexyl)-2,6-dimethoxypyridine-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, particularly in the modulation of specific biological pathways.

Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4,4-difluorocyclohexyl)-2,6-dimethoxypyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various cellular pathways. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

N-(4,4-difluorocyclohexyl)-2-(3-methyl-1H-pyrazol-1-yl)-6-morpholinopyrimidin-4-amine: Another compound with a difluorocyclohexyl group, used as a modulator of potassium channels.

2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide: A selective PARP-1 inhibitor for cancer therapy.

Uniqueness

N-(4,4-difluorocyclohexyl)-2,6-dimethoxypyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of both fluorine atoms and methoxy groups. This combination imparts distinct physicochemical properties, such as increased lipophilicity and potential for specific biological interactions, making it a valuable compound for various research applications.

Biological Activity

N-(4,4-difluorocyclohexyl)-2,6-dimethoxypyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a selective inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1). This article explores its biological activity, pharmacokinetic properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound can be represented as follows:

- Molecular Formula : C14H18F2N2O3

- Molecular Weight : 288.30 g/mol

- IUPAC Name : this compound

This compound features a pyridine ring with methoxy groups at the 2 and 6 positions and a carboxamide group at the 3 position, contributing to its biological activity.

Inhibition of PARP-1

This compound has been identified as a potent and selective inhibitor of PARP-1. PARP-1 plays a crucial role in DNA repair mechanisms. Inhibition of this enzyme has therapeutic implications in cancer treatment, particularly in tumors with defective DNA repair pathways.

Key Findings :

- Selectivity : The compound exhibits high selectivity for PARP-1 over PARP-2, which is critical to minimize potential side effects associated with broader inhibition .

- Efficacy in Models : In vivo studies demonstrated that this compound significantly enhances the efficacy of chemotherapeutic agents like Temozolomide in xenograft models of breast cancer (MDA-MB-436) and pancreatic cancer (Capan-1) by promoting tumor regression .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics:

| Parameter | Value |

|---|---|

| Oral Bioavailability | High |

| Half-Life | Approximately 6 hours |

| Metabolism | Hepatic |

| Excretion | Renal |

These properties suggest that the compound can be effectively administered orally and may achieve therapeutic concentrations rapidly.

Case Studies

- Combination Therapy in Cancer Models :

- Toxicological Assessment :

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-(4,4-difluorocyclohexyl)-2,6-dimethoxypyridine-3-carboxamide, and how can intermediates be characterized?

- Methodology : The compound is synthesized via coupling of 2,6-dimethoxypyridine-3-carboxylic acid with 4,4-difluorocyclohexylamine. Key steps include activation of the carboxylic acid (e.g., using HATU or EDCI as coupling agents) and purification via column chromatography. Intermediates are characterized by NMR (e.g., δ 1.5–2.5 ppm for cyclohexyl protons) and LC-MS to confirm molecular ions. Structural validation via single-crystal X-ray diffraction (as in analogous compounds ) ensures stereochemical fidelity.

Q. How can researchers optimize solubility and stability for in vitro assays?

- Methodology : Solubility is tested in DMSO, PBS, and ethanol using UV-Vis spectroscopy (λ~280 nm for pyridine derivatives). Stability under physiological conditions (pH 7.4, 37°C) is monitored via HPLC over 24–72 hours. For unstable analogs, lyophilization with cryoprotectants (e.g., trehalose) or formulation in cyclodextrin complexes improves shelf life .

Advanced Research Questions

Q. What computational strategies are effective for predicting binding affinity of this carboxamide to biological targets?

- Methodology : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with receptors like kinases or GPCRs. Pharmacophore mapping prioritizes substituents (e.g., difluorocyclohexyl for hydrophobic pockets). Free energy perturbation (FEP) calculations refine binding ΔG values, validated by SPR or ITC assays .

Q. How to resolve contradictions in reported biological activity data across studies?

- Methodology : Cross-validate assays using standardized protocols (e.g., IC determination via dose-response curves in triplicate). Control variables: cell line (e.g., HEK293 vs. HeLa), solvent concentration (<0.1% DMSO), and batch-to-batch compound purity (HPLC >98%). Meta-analysis of SAR data identifies structural outliers (e.g., methoxy vs. ethoxy substitution) .

Q. What crystallographic techniques elucidate polymorphic forms of this carboxamide?

- Methodology : Single-crystal XRD (Mo-Kα radiation, 100 K) resolves polymorphs. For poorly diffracting crystals, synchrotron radiation or cryo-cooling (liquid N) enhances data quality. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O for dimethoxy groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.